molecular formula C11H15NO B12985758 N-(3,5-Dimethylphenyl)propionamide

N-(3,5-Dimethylphenyl)propionamide

Cat. No.: B12985758
M. Wt: 177.24 g/mol
InChI Key: CYTUXMACISUSDU-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)propionamide: is an organic compound with the molecular formula C11H15NO It is a derivative of propionamide, where the amide nitrogen is bonded to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,5-Dimethylphenyl)propionamide can be synthesized through the reaction of 3,5-dimethylaniline with propionyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,5-Dimethylphenyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects.

Comparison with Similar Compounds

    N-Phenylpropionamide: Similar structure but lacks the methyl groups on the aromatic ring.

    N,N-Dimethylpropionamide: Contains two methyl groups on the amide nitrogen instead of the aromatic ring.

    N-(3,5-Dimethylphenyl)acetamide: Similar aromatic substitution pattern but with an acetamide group instead of a propionamide group.

Uniqueness: N-(3,5-Dimethylphenyl)propionamide is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar amides.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTUXMACISUSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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